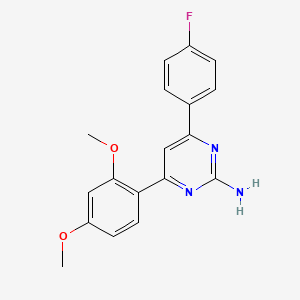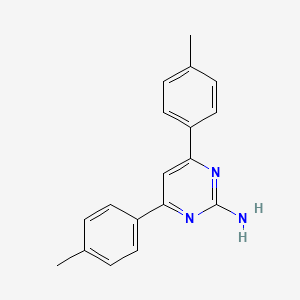
碳酸离子载体 VII;最低 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonate ionophore VII (CIPVII) is a synthetic ionophore that has been used in scientific research for over two decades. It is a synthetic compound that has a wide range of applications in both biochemical and physiological research. CIPVII is an important tool for studying cell membrane transporters, ion channels, and other protein-protein interactions. It has been used in a variety of laboratory experiments and has been found to be effective in a wide range of research applications.
科学研究应用
纳米级碳酸离子选择性探针
碳酸离子载体 VII 在纳米级碳酸离子选择性安培/伏安探针的开发中发挥了重要作用。这些探针基于两个不混溶电解质溶液之间纳米级界面的离子易化传递,展示了 CO3^2- 选择性纳米探针的关键因素。这些因素包括亲脂性离子载体在有机相中的缓慢溶解、水合离子载体的活化以及水合离子-离子载体络合物在界面附近的特殊溶解度。该应用扩展到测量金属还原菌在各种条件下产生的 CO3^2- 浓度,展示了其在环境和生物学研究中的实用性 (Elangovan 等人,2023 年)。
全固态恒电流电位离子传感
用于碳酸阴离子检测的全固态恒电流电位离子传感系统的开发标志着碳酸离子载体的另一项重大应用。与零电流电位法相比,这种方法对于获取有关样品形态的补充信息很有吸引力。它能够确定不稳定的碳酸盐物质,而不仅仅是离子活性,展示了其在环境监测和分析方面的潜力 (Jarolímová 等人,2014 年)。
用于环境应用的碳酸盐微传感器
利用离子选择性离子载体 N,N,‐二辛基‐3a,12 a‐双(4‐三氟乙酰基苯甲酰氧基)‐5β‐胆烷‐24‐酰胺的新型碳酸盐微传感器举例说明了另一项应用。该传感器对碳酸盐具有高度选择性,并且由于其对 Cl^− 干扰不敏感,因此可用于海水中。它在环境研究中的应用,包括淡水叠层石和有孔虫的光合作用和钙化测量,突显了其在生态和海洋研究中的重要性 (de Beer 等人,2008 年)。
碳酸盐传感器的电位法和理论研究
基于碳酸离子载体(如 3-溴-4-己基-5-硝基三氟乙酰基苯甲酮)的溶剂聚合物膜传感器的电位法研究揭示了对碳酸离子的增强选择性。这项研究为碳酸盐分析和传感器设计方面的理解做出了重大贡献,提供了对传感器响应的 pH 依赖性和碳酸盐分析条件的见解。此类研究对于开发用于在各个领域检测碳酸盐的更准确和选择性传感器至关重要 (Makarychev-Mikhailov 等人,2004 年)。
作用机制
Target of Action
Carbonate Ionophore VII, also known as N,N-Dioctyl-3α,12α-bis(4-trifluoroacetylbenzoyloxy)-5β-cholan-24-amide , is primarily used in the preparation of ion-selective electrodes (ISEs) . Its primary targets are the carbonate ions present in the solution .
Mode of Action
As an ionophore, Carbonate Ionophore VII facilitates the transport of carbonate ions across the cell membrane . It acts as an ion sensor compound in ionophore potentiometric for ISEs . The ionophore interacts with its targets by binding to the carbonate ions and aiding in their transport across the membrane .
Biochemical Pathways
It is known that ionophores play a crucial role in maintaining the ionic balance within cells and can affect various biochemical pathways related to ion transport and homeostasis .
Result of Action
The primary result of Carbonate Ionophore VII’s action is the facilitation of carbonate ion transport across the cell membrane . This can influence the ionic balance within the cell and potentially affect various cellular processes .
Action Environment
The action of Carbonate Ionophore VII can be influenced by various environmental factors. For instance, the presence and concentration of carbonate ions in the environment can affect the ionophore’s efficacy . Additionally, factors such as temperature and pH may also influence the stability and action of the ionophore .
生化分析
Biochemical Properties
Carbonate Ionophore VII plays a significant role in biochemical reactions. It is an ion sensor compound used in ionophore potentiometric for ion-selective electrodes . It interacts with various biomolecules, particularly ions, and facilitates their transport across lipid cell membranes .
Cellular Effects
The effects of Carbonate Ionophore VII on cells and cellular processes are primarily related to its role in ion transport. By facilitating the transport of ions across cell membranes, it influences cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The mechanism of action of Carbonate Ionophore VII involves its binding interactions with biomolecules, particularly ions. It forms complexes with ions and transports them across cell membranes in a nonpolar manner . This can lead to changes in gene expression and enzyme activity within the cell .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of Carbonate Ionophore VII can change. The compound has been shown to be reliable for carbonate detection with high selectivity, providing a detection limit lower than 10^−6 M at pH 8.0 . Information on the product’s stability, degradation, and long-term effects on cellular function is still being researched .
Dosage Effects in Animal Models
While specific studies on the dosage effects of Carbonate Ionophore VII in animal models are limited, ionophores as a class have been studied extensively. For example, ionophores are widely used in the beef and dairy industry to improve feed efficiency and performance by altering ruminal fermentation dynamics
Metabolic Pathways
The metabolic pathways involving Carbonate Ionophore VII are primarily related to its role in ion transport. It interacts with various enzymes and cofactors involved in these pathways
Transport and Distribution
Carbonate Ionophore VII is transported and distributed within cells and tissues through its interactions with ions. It forms complexes with ions and facilitates their transport across cell membranes
Subcellular Localization
The subcellular localization of Carbonate Ionophore VII is likely related to its role in ion transport. It may be directed to specific compartments or organelles based on its interactions with ions and other biomolecules
属性
IUPAC Name |
[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-(dioctylamino)-5-oxopentan-2-yl]-10,13-dimethyl-12-[4-(2,2,2-trifluoroacetyl)benzoyl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-(2,2,2-trifluoroacetyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H79F6NO7/c1-6-8-10-12-14-16-34-65(35-17-15-13-11-9-7-2)50(66)31-18-38(3)46-29-30-47-45-28-27-43-36-44(71-53(69)41-23-19-39(20-24-41)51(67)57(59,60)61)32-33-55(43,4)48(45)37-49(56(46,47)5)72-54(70)42-25-21-40(22-26-42)52(68)58(62,63)64/h19-26,38,43-49H,6-18,27-37H2,1-5H3/t38-,43-,44-,45+,46-,47+,48+,49+,55+,56-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOQSKXIBWVYCX-PNZPGYLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C(=O)CCC(C)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OC(=O)C5=CC=C(C=C5)C(=O)C(F)(F)F)C)OC(=O)C6=CC=C(C=C6)C(=O)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCN(CCCCCCCC)C(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C5=CC=C(C=C5)C(=O)C(F)(F)F)C)OC(=O)C6=CC=C(C=C6)C(=O)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H79F6NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1016.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














